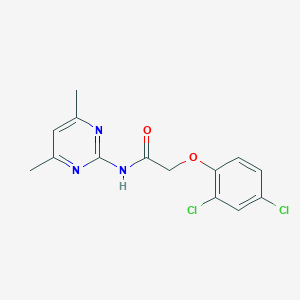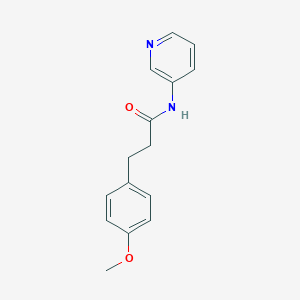
1-(1-Piperidinylsulfonyl)-4-(2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Piperidinylsulfonyl)-4-(2-pyridinyl)piperazine, commonly known as PIPES, is a chemical compound used in various scientific research applications. It is a sulfonic acid buffer that is widely used in biochemistry and molecular biology experiments. PIPES has a unique chemical structure that makes it an ideal buffer for certain experiments.
Mécanisme D'action
PIPES acts as a buffer by maintaining a constant pH in a solution. It does this by accepting or donating protons to maintain the pH of the solution. PIPES has a pKa of 7.5, which makes it an effective buffer in the physiological pH range.
Biochemical and Physiological Effects:
PIPES has no significant biochemical or physiological effects on living organisms. It is a non-toxic and non-irritating compound that is safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PIPES as a buffer in laboratory experiments include its unique chemical structure, which makes it an effective buffer in the physiological pH range. PIPES also has a low UV absorbance, which makes it ideal for spectroscopic studies. However, PIPES has limitations in certain experiments, such as those that require a buffer with a pH outside of its effective range.
Orientations Futures
There are several future directions for research on PIPES. One area of research could be the development of new derivatives of PIPES that are more effective buffers in a wider pH range. Another area of research could be the use of PIPES in the development of new drug delivery systems. PIPES could also be used in the study of ion channels and transporters to gain a better understanding of their mechanisms of action. Overall, PIPES has a wide range of potential applications in scientific research and is an important compound for further study.
Méthodes De Synthèse
The synthesis of PIPES involves the reaction of 2-pyridylmagnesium bromide with piperazine in the presence of sulfur dioxide. This reaction produces the desired product, PIPES. The purity of the product can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
PIPES is commonly used as a buffer in various scientific research applications. It is particularly useful in biochemistry and molecular biology experiments that require a buffer with a pH range of 6.1 to 7.5. PIPES is also used in the preparation of liposomes and in the study of ion channels and transporters.
Propriétés
IUPAC Name |
1-piperidin-1-ylsulfonyl-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c19-21(20,17-8-4-1-5-9-17)18-12-10-16(11-13-18)14-6-2-3-7-15-14/h2-3,6-7H,1,4-5,8-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWJCMBWMHFPDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methyl-2-pyrimidinyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B502958.png)




![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B502966.png)






